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Compound of Interest

Compound Name: 6-Amino-2-bromo-3-fluorophenol

Cat. No.: B597268

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 6-Amino-2-bromo-3-fluorophenol. Due to the limited availability of direct
experimental spectra in public databases, this document extrapolates data based on the
analysis of structurally similar compounds and established principles of spectroscopic
interpretation. The information herein serves as a predictive reference for the characterization
of this molecule.

Molecular Structure and Properties

6-Amino-2-bromo-3-fluorophenol is a substituted aromatic compound with the molecular
formula CeHsBrFNO and a molecular weight of approximately 206.01 g/mol . Its structure,
featuring amino, hydroxyl, bromo, and fluoro groups on a benzene ring, suggests a complex
interplay of electronic and steric effects that will be reflected in its spectroscopic signatures.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for *H NMR, 13C NMR, IR, and
Mass Spectrometry of 6-Amino-2-bromo-3-fluorophenol. These predictions are based on
typical chemical shifts and absorption frequencies for the functional groups present and data
from related aminophenol and bromofluorophenol derivatives.

Table 1: Predicted *H NMR Spectroscopic Data (in CDCls)
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S Predicted Chemical Predicted Predicted Coupling
rotons
Shift (8) ppm Multiplicity Constant (J) Hz
) Doublet of doublets J(H-H) = 8-9, J(H-F) =
Aromatic-H (at C4) 6.8-7.2
(dd) 9-10
) Doublet of doublets J(H-H) = 8-9, J(H-F) =
Aromatic-H (at C5) 6.5-6.9
(dd) 4-5
-NH:z 3.5-5.0 Broad singlet (br s)
-OH 5.0-6.0 Broad singlet (br s)

Table 2: Predicted 13C NMR Spectroscopic Data (in CDCIs)

Carbon Atom

Predicted Chemical Shift (8) ppm

C-OH 145 - 155 (d, J(C-F) = 2-3 Hz)

C-F 150 - 160 (d, J(C-F) = 240-250 Hz)
C-NH: 135 - 145

C-Br 100 - 110

C-H (at C4) 115 - 125 (d, J(C-F) = 20-25 Hz)
C-H (at C5) 110 - 120 (d, J(C-F) = 3-5 Hz)

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)
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Predicted Absorption Band

Functional Group Description
(cm™)
O-H stretch 3200 - 3600 Broad
Two sharp bands (primary
N-H stretch 3300 - 3500 )
amine)
C-H stretch (aromatic) 3000 - 3100 -
C=C stretch (aromatic) 1450 - 1600 Multiple bands
C-N stretch 1250 - 1350 -
C-O stretch (phenol) 1180 - 1260 -
C-F stretch 1000 - 1400 Strong
C-Br stretch 500 - 600 -

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)

mlz Predicted Identity Notes

Molecular ion peak, showing
205/207 [M]* isotopic pattern for Bromine
(*°Br/81Br = 1:1)

126 [M - Br]* Loss of Bromine atom

Loss of Fluorine atom is less
186/188 [M-F]*

common
97 [M - Br- COH]* Fragmentation of the ring

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These
protocols are generalized and may require optimization for specific instrumentation and sample
characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 6-Amino-2-bromo-3-fluorophenol is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCI3) in an NMR tube.
A small amount of tetramethylsilane (TMS) may be added as an internal standard (6 = 0.00

ppm).

e IH NMR Spectroscopy: The H NMR spectrum is recorded on a spectrometer operating at a
frequency of 300 MHz or higher. Data is typically acquired with a 90° pulse, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are reported in
parts per million (ppm) relative to TMS.

e 13C NMR Spectroscopy: The 3C NMR spectrum is recorded on the same instrument,
typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to
simplify the spectrum. A longer relaxation delay (e.g., 5 seconds) may be necessary due to
the longer relaxation times of carbon nuclei. Chemical shifts are reported in ppm relative to
the solvent peak or TMS.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid
sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is
applied to ensure good contact between the sample and the crystal.

o Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm~* with a
resolution of 4 cm~1. Typically, 16 to 32 scans are co-added to improve the signal-to-noise
ratio. A background spectrum of the clean ATR crystal is recorded and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe (for solid samples) or by hyphenated techniques such as Gas
Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass
Spectrometry (LC-MS).
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« lonization: For a volatile compound like this, Electron lonization (El) at 70 eV is a common
method to generate the mass spectrum.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum provides information
about the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
6-Amino-2-bromo-3-fluorophenol.
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Caption: Workflow for the spectroscopic analysis of 6-Amino-2-bromo-3-fluorophenol.

 To cite this document: BenchChem. [Spectroscopic Profile of 6-Amino-2-bromo-3-
fluorophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b597268#spectroscopic-data-of-6-amino-2-bromo-3-
fluorophenol-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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